
Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound is characterized by the presence of a nitroso group, a mesityl group, and a chloroethyl group attached to the urea backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- typically involves the reaction of mesityl isocyanate with 2-chloroethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced by treating the resulting urea derivative with a nitrosating agent such as sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide or thiourea in an organic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Urea, 1-(2-chloroethyl)-3-mesityl-1-nitro-
Reduction: Urea, 1-(2-chloroethyl)-3-mesityl-1-amino-
Substitution: Urea, 1-(2-azidoethyl)-3-mesityl-1-nitroso-
科学研究应用
Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- has several applications in scientific research:
Biology: Studied for its potential as a DNA-alkylating agent, which can inhibit the growth of cancer cells.
Medicine: Investigated for its use in chemotherapy, particularly for treating brain tumors and other cancers.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- involves the alkylation of DNA. The chloroethyl group forms a highly reactive ethylene iminium ion, which can alkylate the DNA bases, leading to cross-linking and strand breaks. This disrupts the replication and transcription processes, ultimately leading to cell death. The nitroso group can also release nitric oxide, which has various biological effects, including the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Carmustine (BCNU): Another nitrosourea used in chemotherapy.
Lomustine (CCNU): Similar to carmustine but with a different alkylating group.
Fotemustine: A nitrosourea with a fluorinated alkylating group.
Uniqueness
Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- is unique due to the presence of the mesityl group, which can influence its reactivity and biological activity. The mesityl group provides steric hindrance, which can affect the compound’s ability to interact with biological targets and may enhance its selectivity for certain types of cancer cells.
属性
CAS 编号 |
33022-06-9 |
|---|---|
分子式 |
C12H16ClN3O2 |
分子量 |
269.73 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-1-nitroso-3-(2,4,6-trimethylphenyl)urea |
InChI |
InChI=1S/C12H16ClN3O2/c1-8-6-9(2)11(10(3)7-8)14-12(17)16(15-18)5-4-13/h6-7H,4-5H2,1-3H3,(H,14,17) |
InChI 键 |
FBUJDSPUSQUDOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)N(CCCl)N=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


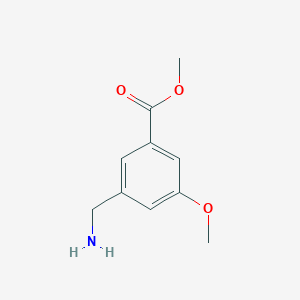
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13992049.png)
![4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine](/img/structure/B13992054.png)
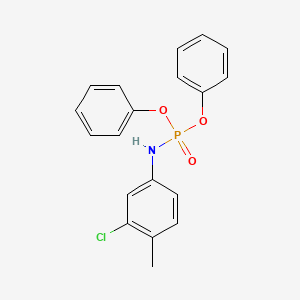

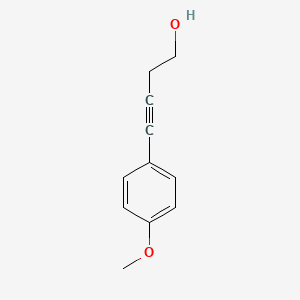
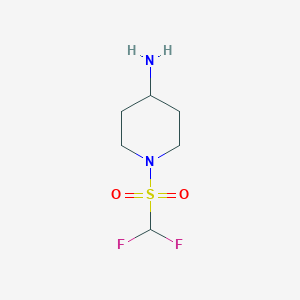

![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
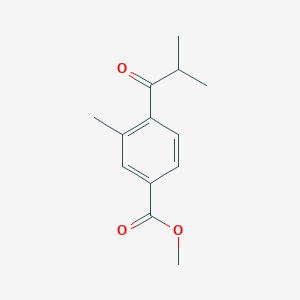
![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)
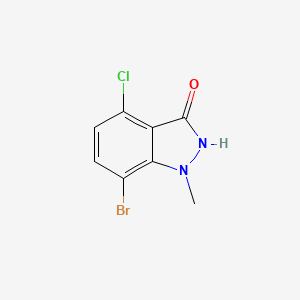

![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
